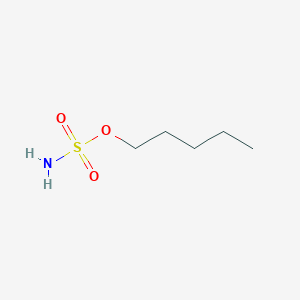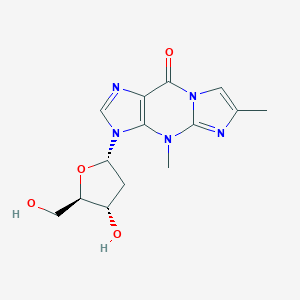
Allyl 5-amino-2-fluorobenzoate
Übersicht
Beschreibung
Allyl 5-amino-2-fluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of benzoic acid and is synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Allyl 5-amino-2-fluorobenzoate has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive compounds such as inhibitors of protein kinases and proteases. It has also been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of anticancer drugs.
In addition to medicinal chemistry, allyl 5-amino-2-fluorobenzoate has also found applications in material science. It has been used as a monomer for the synthesis of polymers with various properties such as hydrophilicity and biocompatibility. These polymers have potential applications in drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of allyl 5-amino-2-fluorobenzoate is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as protein kinases and proteases, which are involved in various cellular processes such as cell signaling and apoptosis.
Biochemische Und Physiologische Effekte
Allyl 5-amino-2-fluorobenzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of allyl 5-amino-2-fluorobenzoate is its ease of synthesis using simple and readily available starting materials. It also exhibits good stability under various conditions, making it suitable for use in various lab experiments.
However, one of the limitations of allyl 5-amino-2-fluorobenzoate is its limited solubility in water, which can make it challenging to work with in aqueous environments. It also exhibits low bioavailability, which can limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on allyl 5-amino-2-fluorobenzoate. One potential direction is to explore its potential as an anticancer agent in vivo. Another direction is to investigate its potential as a material for the development of drug delivery systems and tissue engineering scaffolds. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for therapeutic use.
Conclusion:
Allyl 5-amino-2-fluorobenzoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and drug discovery. Its ease of synthesis and stability make it suitable for use in various lab experiments. Future research on this compound can lead to the development of new therapeutic agents and materials with potential applications in various industries.
Eigenschaften
CAS-Nummer |
153774-34-6 |
|---|---|
Produktname |
Allyl 5-amino-2-fluorobenzoate |
Molekularformel |
C10H10FNO2 |
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
prop-2-enyl 5-amino-2-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h2-4,6H,1,5,12H2 |
InChI-Schlüssel |
KJUWTRBIALZZTB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)N)F |
Kanonische SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)N)F |
Synonyme |
Benzoic acid, 5-amino-2-fluoro-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


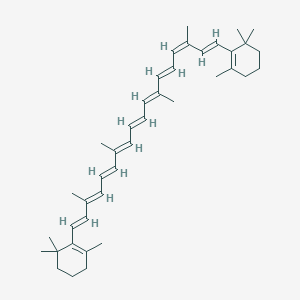

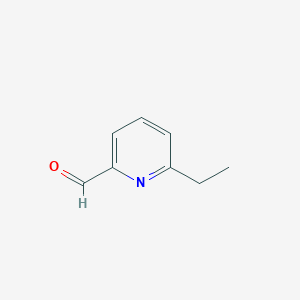
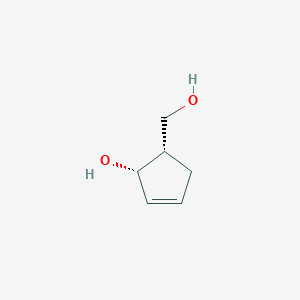
![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)
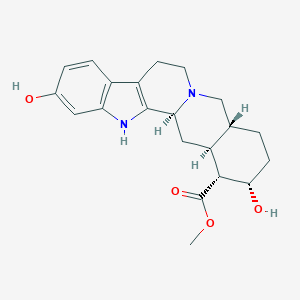
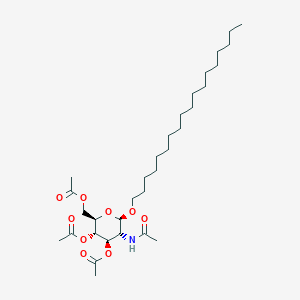


![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)

